Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate, also known as ethyl 5-oxo-1-phenylethylpyrrolidine-3-carboxylate, is a chemical compound that has been studied for its potential uses in laboratory experiments and scientific research. It is an organic compound with a molecular weight of 272.37 g/mol and a melting point of 88-90°C. The compound is a white crystalline solid and is soluble in water and ethanol. It is an important synthetic intermediate in the production of various pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis and Characterization
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a versatile compound involved in various chemical syntheses and studies. It has been used in the synthesis of 2-aryl-4-arylmethylidene-pyrroline-5-ones, where base-catalyzed Claisen–Schmidt type condensation was explored, leading to the study of absorption and fluorescence spectra, as well as E – Z photoisomerisation of the derivatives. This research emphasizes the compound's significance in understanding photophysical properties and the stability of isomers, which is critical in the development of fluorescent materials and sensors (Vyňuchal et al., 2008). Another study focused on its role in selective cyclocondensation, producing ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its potential in creating targeted molecular structures for pharmaceutical applications (Lebedˈ et al., 2012).
Antimalarial Activity
A notable application of derivatives of this compound is in antimalarial research. Derivatives have been synthesized and evaluated for their in vitro activity against P. falciparum, demonstrating the compound's utility in the development of new antimalarial agents. This highlights the importance of such compounds in medicinal chemistry and drug discovery, particularly in the fight against malaria (Ningsanont et al., 2003).
Photoisomerisation Studies
The compound has also been the subject of spectroscopic studies, particularly involving NMR spectroscopy to explore the photoisomerisation process. Such studies provide insight into the structural and electronic properties of the compound and its derivatives, which are valuable for the development of photo-responsive materials. Understanding the isomerisation process is crucial for applications in photochemistry and material sciences (Lyčka et al., 2010).
Colorimetric Chemosensor Development
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate has been utilized in the synthesis of colorimetric chemosensors. These chemosensors show selectivity and sensitivity towards various metal cations, demonstrating the compound's utility in environmental monitoring and analytical chemistry. The development of such sensors is critical for detecting metal ions in various matrices, highlighting the environmental and analytical applications of this compound (Aysha et al., 2021).
properties
IUPAC Name |
ethyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-19-15(18)13-9-14(17)16(10-13)11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKRYOSLVLNBBR-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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